methyl (2R)-2-(methylamino)butanoate hydrochloride
Description
Methyl (2R)-2-(methylamino)butanoate hydrochloride is a chiral amino ester derivative characterized by a methyl ester group, a methyl-substituted amino group at the C2 position, and an (R)-configured stereocenter. It serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological and metabolic disorders.
Properties
CAS No. |
136121-09-0 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
methyl (2R)-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-5(7-2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChI Key |
ASOJIUMAOMSETO-NUBCRITNSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2R)-2-(methylamino)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or sodium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: (2R)-2-(methylamino)butanoic acid
Reduction: (2R)-2-(methylamino)butanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (2R)-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: Likely $ \text{C}6\text{H}{14}\text{ClNO}_2 $ (inferred from analogous structures in and ).
- Synthesis : Prepared via selective deprotection of tert-butoxycarbonyl (Boc) groups using hydrochloric acid in dioxane, as demonstrated in . The reaction yields the hydrochloride salt in quantitative yields (100% reported).
- Analytical Data: 1H-NMR (DMSO-D6): δ 9.00 (1H, brs, NH), 3.89–3.86 (1H, m, CH), 3.79 (3H, s, OCH3), 2.54 (3H, s, NCH3), 1.02 (9H, s, C(CH3)3) . LCMS: Not explicitly reported for this compound, but structurally similar derivatives show m/z values in the range of 160–200 [M+H]+ (e.g., ).
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between methyl (2R)-2-(methylamino)butanoate hydrochloride and related amino esters:
Key Observations:
Stereochemical Impact : The (R)-configuration in the target compound distinguishes it from (S)-isomers (e.g., ), which may exhibit divergent biological activities.
Substituent Effects: Trifluoroethylamino Group (): Enhances metabolic stability and lipophilicity compared to methylamino groups. Ethyl Ester vs. Methyl Ester (): Ethyl esters generally exhibit slower hydrolysis rates, affecting bioavailability.
Synthetic Efficiency : The target compound’s synthesis achieves 100% yield (), outperforming multi-step routes for cyclobutane derivatives ().
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